molecular formula C20H19N3O3S B2896052 methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate CAS No. 303984-98-7

methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate

Cat. No.: B2896052
CAS No.: 303984-98-7
M. Wt: 381.45
InChI Key: KZDMISARAQUVKK-FYJGNVAPSA-N
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Description

Methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate is a complex organic compound that features a pyrazole ring, a phenyl group, and a benzenecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzenecarboxylate esters. Examples include:

Uniqueness

What sets methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

methyl 2-[4-[(E)-methoxyiminomethyl]-2-methyl-5-phenylpyrazol-3-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-23-19(27-17-12-8-7-11-15(17)20(24)25-2)16(13-21-26-3)18(22-23)14-9-5-4-6-10-14/h4-13H,1-3H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDMISARAQUVKK-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOC)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OC)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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